molecular formula C17H17ClN2O B2643317 (E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide CAS No. 1445765-72-9

(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide

Cat. No.: B2643317
CAS No.: 1445765-72-9
M. Wt: 300.79
InChI Key: YMSXMSUBMBLBKP-UHFFFAOYSA-N
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Description

(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide is a high-purity chemical compound intended for research and development applications. As a chloropyridine derivative featuring a propenamide linker and a phenylpropyl group, it serves as a valuable building block in medicinal chemistry and drug discovery projects. Researchers utilize this compound in the design and synthesis of novel molecules, particularly in exploring structure-activity relationships (SAR) for various biological targets . It is supplied with comprehensive analytical data, including HPLC and mass spectrometry documentation, to ensure quality and consistency in your experimental work. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(6-chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-16-10-8-15(13-20-16)9-11-17(21)19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,21)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSXMSUBMBLBKP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C=CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C=C/C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(6-Chloropyridin-3-yl)-N-(3-phenylpropyl)prop-2-enamide, also known as evt-2780391, is a synthetic organic compound characterized by a pyridine ring and an enamide structure. Its molecular formula is C17H17ClN2O, with a molecular weight of 302.78 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

Structure and Synthesis

The compound features a unique combination of functional groups that contribute to its biological activity. The synthesis typically involves several steps, including the formation of the enamide through condensation reactions. Key reagents often include amines and carbonyl compounds, which facilitate the formation of the C=N bond adjacent to the C=C bond.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiviral Activity : Some chloropyridine derivatives have shown potential as inhibitors of viral enzymes, such as SARS-CoV-2 3CL protease. For example, related compounds have demonstrated IC50 values in the low nanomolar range against this target .
  • Enzyme Inhibition : The presence of the chloropyridine moiety enhances enzyme inhibitory properties. Studies on similar derivatives have revealed their ability to inhibit key enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity : Investigations into related compounds have shown varying degrees of cytotoxicity across different cancer cell lines. For instance, some derivatives exhibited significant antiproliferative effects against A549 lung cancer cells, indicating potential as anticancer agents .

Case Studies and Research Findings

  • SARS-CoV-2 Inhibition : A study evaluated several chloropyridine derivatives for their ability to inhibit SARS-CoV-2 3CL protease. Among them, one compound demonstrated an IC50 value of 160 nM, indicating strong inhibition capabilities .
  • Cytotoxicity Assessments : In vitro studies on related compounds revealed that certain derivatives had CC50 values greater than 100 µM, suggesting low cytotoxicity while maintaining enzyme inhibitory activity. This balance is critical for developing therapeutic agents .
  • Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications to the chloropyridine and phenyl groups significantly affect biological activity. For instance, substituents at specific positions on the pyridine ring can enhance or diminish enzyme inhibition and antiviral efficacy .

Table 1: Biological Activity of Related Compounds

Compound IDTarget EnzymeIC50 (nM)EC50 (µM)Cytotoxicity (CC50 µM)
Compound 1SARS-CoV-2 3CL protease1602.8>100
Compound 2COX Inhibitor25024>100
Compound 3PI3K/Akt Pathway-->100

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Step 1CondensationAmine + Carbonyl
Step 2PurificationColumn Chromatography
Step 3CharacterizationNMR, IR Spectroscopy

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound (Target) C₁₇H₁₈ClN₂O 6-Chloropyridin-3-yl, 3-phenylpropyl 313.79 Hypothesized enzyme/receptor modulation -
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) C₁₁H₁₇N₂OS Thiophen-2-yl, methylamino propyl 237.33 Pharmaceutical impurity (Pyrantel)
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 3-Chloro-4-fluorophenyl, 4-isobutylphenyl 331.81 Anti-inflammatory candidate
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 2-Chloro-6-fluorobenzyloxy, dimethylamino propyl 390.88 CNS-targeting potential
Asivatrep (INN) C₂₁H₂₂F₅N₃O₃S 2-Propyl-6-(trifluoromethyl)pyridin-3-yl, methanesulfonamido-phenyl 503.47 TRPV1 antagonist (clinical phase)

Key Observations:

Substitution with fluorinated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) increases metabolic stability and lipophilicity, critical for blood-brain barrier penetration.

Amide Side Chain Variations: The 3-phenylpropyl chain in the target compound provides steric bulk and hydrophobic interactions, contrasting with the dimethylamino propyl group in , which introduces basicity and solubility in physiological pH. Shorter chains (e.g., methylamino propyl in ) reduce steric hindrance but may compromise target selectivity.

Biological Activity :

  • Asivatrep’s TRPV1 antagonism is attributed to its trifluoromethylpyridine and sulfonamido motifs , whereas the target compound’s chloropyridine and phenylpropyl groups suggest divergent mechanisms, possibly in insecticidal or neuroactive applications .

Crystallographic and Computational Insights

  • Hydrogen-Bonding Networks : The amide and pyridine moieties in the target compound likely form intermolecular hydrogen bonds, akin to patterns observed in polyimide precursors (e.g., 3-chloro-N-phenyl-phthalimide) . Such interactions influence crystal packing and solubility.
  • Conformational Analysis : The (E)-configuration of the propenamide backbone ensures planarity, optimizing π-π stacking with aromatic residues in target proteins, a feature critical in drug design .

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